molecular formula C11H10ClNO2 B13334759 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid

2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid

Cat. No.: B13334759
M. Wt: 223.65 g/mol
InChI Key: AJJYEGFGOWVQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid is a synthetic benzoic acid derivative designed for research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates two key functional groups: a chloro-substituted benzoic acid scaffold and a but-3-yn-1-yl amino side chain. The benzoic acid core is a common pharmacophore found in various bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the chloro substituent can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in lead optimization . The primary research value of this compound lies in its terminal alkyne functional group. This group makes it a versatile building block for click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows researchers to efficiently conjugate the molecule with azide-containing compounds to create complex molecular architectures, such as potential protease inhibitors, enzyme substrates, or chemical probes for labeling studies . While the specific mechanism of action for this compound is research-dependent, its structural features suggest potential as an intermediate for developing disease-modifying agents. Related chlorobenzoic acid derivatives are known to be used in the preparation of disease-modifying antirheumatic drugs (DMARDs) . As a research intermediate, it may serve as a precursor for the synthesis of heterocyclic compounds like quinazolinones, which are privileged structures in medicinal chemistry with a wide range of biological activities . This product is intended for research purposes only in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-(but-3-ynylamino)-5-chlorobenzoic acid

InChI

InChI=1S/C11H10ClNO2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h1,4-5,7,13H,3,6H2,(H,14,15)

InChI Key

AJJYEGFGOWVQTO-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid typically involves the reaction of 5-chlorobenzoic acid with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid involves its ability to form covalent bonds with target molecules. The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This property makes it useful in the design of chemical probes and bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents significantly influence chemical behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features References
2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid C₁₁H₁₀ClNO₂ -NH-(But-3-yn-1-yl) (2), -Cl (5) 223.66* Alkyne for click chemistry -
5-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ -NH₂ (5), -Cl (2) 171.58 High polarity, solubility in water
5-(Boc-amino)-2-chlorobenzoic acid C₁₂H₁₄ClNO₄ Boc-NH- (5), -Cl (2) 271.70 Protected amine, synthetic intermediate
2-Chloro-5-[(3-chlorophenyl)pyrrolyl]benzoic acid C₁₇H₁₀Cl₂N₂O₄ -Cl (2), -pyrrolyl (5) 377.18 Heterocyclic functionality
3-[(Thiazolidinone)amino]-5-chlorobenzoic acid C₁₈H₁₃ClN₂O₄S -thiazolidinone (3), -Cl (5) 388.82 Metal-binding capacity

*Calculated molecular weight based on formula.

Physicochemical and Functional Properties

Solubility and Reactivity
  • The amino group at position 2 may participate in hydrogen bonding or metal coordination.
  • 5-Amino-2-chlorobenzoic acid: The polar -NH₂ group at position 5 increases solubility in polar solvents (e.g., water or ethanol) .
  • 5-(Boc-amino)-2-chlorobenzoic acid: The tert-butoxycarbonyl (Boc) group protects the amine, improving stability during synthetic processes while reducing reactivity until deprotection .

Key Research Findings

Positional Effects: Chloro substituents at position 5 (vs. 2) increase electron-withdrawing effects on the carboxylic acid, enhancing acidity. For example, 5-amino-2-chlorobenzoic acid (pKa ~2.1) is more acidic than 2-amino-5-chlorobenzoic acid .

Protective Groups: Boc-protected amines (e.g., 5-(Boc-amino)-2-chlorobenzoic acid) are widely used in peptide synthesis to prevent unwanted side reactions .

Biological Activity

2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on recent research findings.

This compound is characterized by a butynyl group attached to an amino group and a chlorobenzoic acid moiety. Its structure suggests potential interactions with biological targets, influencing various cellular processes.

Antimicrobial Activity

Research has demonstrated that derivatives of chlorobenzoic acids exhibit significant antimicrobial properties. For instance, studies on 2-chlorobenzoic acid derivatives showed enhanced antibacterial activity against Gram-negative bacteria like Escherichia coli compared to Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these compounds were reported as follows:

CompoundpMIC (Gram-negative)pMIC (Gram-positive)
2-Chlorobenzoic Acid2.27 µM/ml1.91 µM/ml
Compound X2.61 µM/ml (Norfloxacin standard)Not applicable

These findings indicate that the structural modifications in compounds like this compound could enhance their antimicrobial efficacy, particularly against resistant strains .

Anticancer Activity

The anticancer potential of chlorobenzoic acid derivatives, including the target compound, has been explored through various studies. In vitro assays have shown that these compounds can inhibit cell proliferation in several cancer cell lines. Notably, the mechanism of action often involves cell cycle arrest and induction of apoptosis.

The proposed mechanism includes the inhibition of tubulin polymerization, leading to disruption of mitotic spindle formation. This was evidenced by docking studies that identified key interactions at the colchicine binding site on tubulin, which is crucial for its polymerization:

  • Cell Cycle Arrest : Compounds induced G2/M phase arrest in cancer cells.
  • Apoptotic Pathways : Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) were observed.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, reinforcing its potential as an anticancer agent.

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